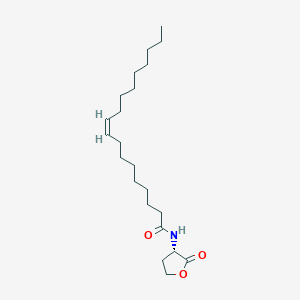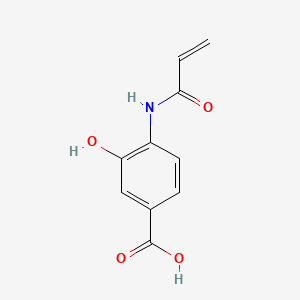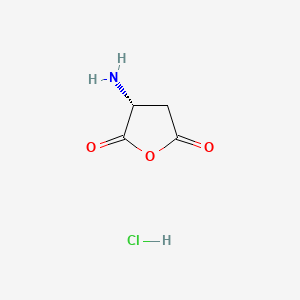![molecular formula C42H54Cl2N2O4 B584390 4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate CAS No. 1797008-46-8](/img/structure/B584390.png)
4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate is a complex organic compound that is a derivative of haloperidol, a well-known antipsychotic medication This compound is characterized by the presence of a piperidine ring substituted with a chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate typically involves multiple steps, starting with the preparation of 4-(4-Chlorophenyl)-4-hydroxypiperidine. This intermediate can be synthesized through the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride . The resulting product is then subjected to further reactions to introduce the decanoate ester group and remove the fluorine atom from the haloperidol structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorophenyl group.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating psychiatric disorders.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate involves its interaction with dopamine receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. The molecular targets include D2 dopamine receptors, and the pathways involved are related to the regulation of dopamine signaling .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: The parent compound from which 4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate is derived.
4-(4-Chlorophenyl)-4-hydroxypiperidine: An intermediate in the synthesis of the compound.
4-Chlorophenylacetic acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to its parent compound, haloperidol. These modifications may enhance its therapeutic potential and reduce side effects .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]-4-oxobutyl]piperidin-4-yl] decanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54Cl2N2O4/c1-2-3-4-5-6-7-8-11-40(48)50-42(35-16-20-37(44)21-17-35)26-29-45(30-27-42)28-9-10-39(47)33-12-22-38(23-13-33)46-31-24-41(49,25-32-46)34-14-18-36(43)19-15-34/h12-23,49H,2-11,24-32H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOCPBUBWXJWHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)


![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale](/img/new.no-structure.jpg)

![2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol](/img/structure/B584323.png)




